4-[(2-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid
Description
4-[(2-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a tetrahydroacridine derivative featuring a 2-chlorophenyl substituent at the 4-position and a carboxylic acid group at the 9-position.
Properties
IUPAC Name |
(4Z)-4-[(2-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO2/c22-17-10-3-1-6-13(17)12-14-7-5-9-16-19(21(24)25)15-8-2-4-11-18(15)23-20(14)16/h1-4,6,8,10-12H,5,7,9H2,(H,24,25)/b14-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSGVLPMCPZSSJ-OWBHPGMISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=CC=C2Cl)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C/C2=CC=CC=C2Cl)/C3=NC4=CC=CC=C4C(=C3C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid typically involves the condensation of 2-chlorobenzaldehyde with 1,2,3,4-tetrahydroacridine-9-carboxylic acid under acidic conditions. The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, and the mixture is refluxed in a solvent like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted acridine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic effects. Research indicates that derivatives of tetrahydroacridine compounds exhibit a range of biological activities:
- Antitumor Activity : Studies have shown that tetrahydroacridines can inhibit cancer cell proliferation. For example, certain derivatives have demonstrated cytotoxic effects against various tumor cell lines, suggesting their potential as anticancer agents .
- Neuroprotective Effects : Some research highlights the neuroprotective properties of tetrahydroacridine derivatives against neurodegenerative diseases such as Alzheimer's. They may act as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, thus potentially enhancing cholinergic signaling in the brain .
- Antimicrobial Properties : The compound's structure allows it to interact with microbial membranes, leading to antibacterial and antifungal activities. Several studies have indicated that tetrahydroacridine derivatives can effectively combat resistant strains of bacteria .
Organic Synthesis
In organic chemistry, 4-[(2-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid serves as a versatile intermediate in the synthesis of various complex molecules:
- Building Block for Complex Molecules : Its unique structure makes it an ideal precursor for synthesizing more complex heterocyclic compounds. Researchers have utilized this compound in multi-step synthesis processes to create novel pharmacophores with enhanced biological activity .
- Reactivity Studies : The reactivity of the acridine ring has been extensively studied. The compound can undergo electrophilic substitutions and other reactions that are valuable in synthetic organic chemistry .
Material Science
The applications of tetrahydroacridine derivatives extend into material science:
- Fluorescent Probes : Due to their ability to fluoresce under UV light, these compounds are explored as fluorescent probes in biochemical assays. Their use in imaging techniques can facilitate the study of biological processes at the cellular level .
- Polymer Chemistry : The incorporation of tetrahydroacridine units into polymer matrices has been investigated for creating materials with specific optical and electronic properties. These materials may have applications in sensors and electronic devices .
Case Studies and Research Findings
Several studies provide insights into the applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of 4-[(2-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Structural and Physicochemical Comparison with Analogous Compounds
The compound is part of a broader class of tetrahydroacridine-9-carboxylic acid derivatives with varying substituents on the benzylidene moiety. Key structural and physicochemical differences are summarized below:
Table 1: Comparative Analysis of Tetrahydroacridine-9-Carboxylic Acid Derivatives
Biological Activity
The compound 4-[(2-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a member of the tetrahydroacridine family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes a tetrahydroacridine core with a chlorophenyl substituent that enhances its biological effects.
Anticancer Activity
Research has indicated that tetrahydroacridine derivatives exhibit significant anticancer properties. A study focusing on similar compounds demonstrated their effectiveness against various cancer cell lines, including MCF-7 (breast cancer) cells. The most potent derivative in that study had an IC50 value of 0.67 µM, indicating strong antiproliferative effects .
Table 1: Anticancer Activity of Tetrahydroacridine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-[(2-Chlorophenyl)methylidene] derivative | MCF-7 | TBD |
| (RS)-6-Chloro-9-[1-(9H-fluorenylmethoxycarbonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl]-9H-purine | MCF-7 | 0.67 |
Enzyme Inhibition
The compound has been studied for its potential as an inhibitor of various enzymes. In particular, it has shown promise as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. Compounds with similar structures have demonstrated dual inhibition of AChE and butyrylcholinesterase (BuChE), making them candidates for further research in Alzheimer's therapy .
Table 2: Enzyme Inhibition Potency
| Compound | Enzyme Inhibited | IC50 (µM) |
|---|---|---|
| 4-[(2-Chlorophenyl)methylidene] derivative | AChE | TBD |
| Donepezil | AChE | 0.12 |
| Compound with triazole scaffold | BuChE | 0.23 |
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Apoptosis Pathway Modulation : Studies using cDNA microarray technology have identified that similar compounds affect genes involved in apoptosis regulation .
- Enzyme Binding : Molecular docking studies suggest that the compound binds effectively to the active sites of cholinesterases, inhibiting their activity through noncompetitive mechanisms .
Case Studies
A notable case study involved the synthesis and evaluation of several tetrahydroacridine derivatives. These derivatives were tested for their biological activities against various bacterial strains and showed moderate to strong antibacterial properties alongside their anticancer activities .
Q & A
Q. What validation protocols confirm the compound’s selectivity against off-target receptors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
